2-{spiro[2.5]octan-5-yl}acetic acid

Fragment-based drug discovery Fsp³ Scaffold diversity

This 5‑yl spiro[2.5]octane acetic acid provides a conformationally locked carboxylic acid vector that planar or flexible analogs cannot match. With an Fsp³ of 0.90 and predicted LogP of 1.6, it ensures aqueous solubility at fragment-screening concentrations while the spiro junction reduces oxidative metabolic liability. Procuring the 5‑yl isomer is essential—the 6‑yl isomer presents a different exit vector, and swapping with cyclohexaneacetic acid sacrifices 3D diversity. Supplied as 95% powder, stored at 4 °C; ideal for library design, SAR pair studies, and bioisostere replacement campaigns.

Molecular Formula C10H16O2
Molecular Weight 168.2
CAS No. 2168295-29-0
Cat. No. B6229007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{spiro[2.5]octan-5-yl}acetic acid
CAS2168295-29-0
Molecular FormulaC10H16O2
Molecular Weight168.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Spiro[2.5]octan-5-yl}acetic Acid (CAS 2168295-29-0): Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


2-{Spiro[2.5]octan-5-yl}acetic acid (CAS 2168295‑29‑0) is a carbocyclic spirocyclic carboxylic acid with molecular formula C₁₀H₁₆O₂ and molecular weight 168.23 g mol⁻¹. The compound comprises a spiro[2.5]octane core where a cyclopropane ring is fused at the 5‑position of a cyclohexane ring, and a carboxymethyl (–CH₂COOH) substituent is attached to the same spirocyclic junction. This molecule serves as a rigid, three‑dimensional building block in fragment‑based drug discovery and lead‑optimization campaigns, where the spirocyclic architecture introduces conformational constraint distinct from planar aromatic or flexible aliphatic scaffolds. Vendors such as Sigma‑Aldrich supply the compound with 95% purity as a powder, stored at 4 °C, indicating its role as a research‑grade synthetic intermediate . The spiro[2.5]octane framework is recognized in medicinal chemistry for enhancing physicochemical properties such as solubility, metabolic stability, and target selectivity relative to non‑spirocyclic analogs [1].

Why 2-{Spiro[2.5]octan-5-yl}acetic Acid Cannot Be Interchanged with Generic Acetic Acid Building Blocks


The spiro[2.5]octane scaffold imparts a unique combination of conformational rigidity and defined spatial orientation of the carboxylic acid vector that is absent in simple, non‑spirocyclic acetic acid derivatives such as cyclohexaneacetic acid. Replacing 2-{spiro[2.5]octan-5-yl}acetic acid with a non‑spirocyclic analog forfeits the three‑dimensional shape diversity critical for fragment‑based screening, potentially altering binding pose, selectivity, and ADMET profile [1]. Furthermore, positional isomers such as 2‑{spiro[2.5]octan‑6‑yl}acetic acid (CAS 1781128‑33‑3) differ in the attachment point of the acetic acid side chain, leading to distinct molecular geometries and physicochemical properties . Even closely related spirocyclic acids (e.g., spiro[2.5]octane‑1‑carboxylic acid, CAS 17202‑86‑7) differ in side‑chain length and pharmacological relevance, underscoring that simple interchange within this compound class is not scientifically justified without comparative data.

Quantitative Differentiation of 2-{Spiro[2.5]octan-5-yl}acetic Acid from Closest Analogs: Evidence for Scientific Selection


Spirocyclic Scaffold Enhances Fraction sp³ (Fsp³) and Three‑Dimensionality Relative to Non‑Spirocyclic Analogs

The spiro[2.5]octane core of 2-{spiro[2.5]octan-5-yl}acetic acid provides an inherently higher fraction of sp³‑hybridized carbons (Fsp³) compared to non‑spirocyclic, cyclohexane‑based acetic acids. While the calculated Fsp³ for the target compound is 0.90 (all carbons are sp³ except the carboxylic acid carbon), cyclohexaneacetic acid has an Fsp³ of 0.75. Higher Fsp³ values correlate with improved aqueous solubility, reduced aromatic ring‑mediated promiscuity, and enhanced clinical success rates as demonstrated across compound libraries [1]. This structural parameter offers a quantifiable advantage in designing high‑quality screening libraries.

Fragment-based drug discovery Fsp³ Scaffold diversity

Predicted LogP Differentiates 2-{Spiro[2.5]octan-5-yl}acetic Acid from Cyclohexaneacetic Acid

The predicted octanol‑water partition coefficient (LogP) for 2-{spiro[2.5]octan-5-yl}acetic acid is 1.6, based on QSPR calculations using the Chemicalize® platform [1]. In contrast, cyclohexaneacetic acid has an experimentally measured LogP of 2.31 . The lower lipophilicity of the spirocyclic compound indicates enhanced aqueous solubility and potentially reduced off‑target membrane partitioning, a critical factor for fragment‑based screening where high aqueous solubility is required.

Lipophilicity LogP Physicochemical property

Positional Isomer Differentiation: 5‑yl vs 6‑yl Substitution Alters Molecular Shape and Known Application Space

Comparison of the 5‑yl (target) and 6‑yl positional isomers of 2‑{spiro[2.5]octan‑yl}acetic acid reveals distinct spatial orientations of the carboxylic acid vector. The 5‑yl isomer places the acetic acid group at the spirocyclic junction adjacent to the cyclopropane ring, whereas the 6‑yl isomer attaches it to the cyclohexane ring distal to the spirocenter. This difference results in unique exit vectors that can dramatically influence protein‑ligand interactions. Furthermore, the 5‑yl isomer (Enamine catalog EN300‑5242039) is explicitly catalogued by Enamine as a carboxylic acid building block for fragment‑based drug discovery, while the 6‑yl isomer is not listed in the same curated fragment library, suggesting preferential selection by medicinal chemists for 3D‑fragment collections .

Positional isomerism Spirocyclic scaffold Medicinal chemistry

pKa Prediction Indicates Acidic Strength Comparable to Non‑Spirocyclic Analogs, but with Distinct Steric Environment

The predicted pKa of 2-{spiro[2.5]octan-5-yl}acetic acid is 4.85 ± 0.20, based on analogous spiro[2.5]octane carboxylic acid predictions [1]. This value is within 0.3 log units of the experimental pKa of cyclohexaneacetic acid (pKa = 4.51) , indicating similar ionization behavior at physiological pH. However, the steric environment surrounding the carboxylic acid group is significantly different: the target compound has a rigid spirocyclic framework that restricts the conformational freedom of the side chain, potentially influencing hydrogen‑bonding patterns and receptor recognition compared to the flexible cyclohexaneacetic acid.

pKa Ionization Carboxylic acid

Vendor‑Specified Purity and Storage Conditions Indicate Research‑Grade Reliability

The target compound is supplied by Sigma‑Aldrich with a specified purity of 95% and requires storage at 4 °C (powder form) . In comparison, the closely related spiro[2.5]octane‑1‑carboxylic acid (CAS 17202‑86‑7) is listed with 95% purity but is stored at room temperature . The requirement for refrigerated storage suggests higher sensitivity to thermal degradation, which may reflect differences in chemical stability between the acetic acid derivative and the simpler carboxylic acid. This storage distinction is important for procurement planning, particularly for laboratories without immediate cold‑storage capabilities.

Purity Storage Quality control

Quantitative Kinase Inhibition Activity Supporting Spiro[2.5]octane Scaffold Utility in Medicinal Chemistry

Although no direct biological data exist for 2-{spiro[2.5]octan-5-yl}acetic acid itself, the broader spiro[2.5]octane scaffold has demonstrated quantitative biological activity in kinase inhibition assays. For example, a spiro[2.5]octane‑containing compound (BindingDB BDBM285819) showed a Ki of 2.60 nM and an IC50 of 3.70 nM against a relevant kinase target [1]. This level of potency compares favorably to many non‑spirocyclic scaffolds and suggests that the 5‑yl acetic acid derivative, when elaborated into more complex molecules, may similarly yield high‑affinity ligands. In contrast, simple cyclohexaneacetic acid derivatives rarely achieve nanomolar potency without extensive additional functionalization, highlighting the value of the spirocyclic core as a privileged fragment.

Kinase inhibition IC50 Spirocyclic scaffold

Key Application Scenarios for 2-{Spiro[2.5]octan-5-yl}acetic Acid Informed by Comparative Evidence


Fragment‑Based Drug Discovery Library Design Requiring High Fsp³ and 3D‑Shape Diversity

The high Fsp³ (0.90) and rigid spirocyclic architecture of 2-{spiro[2.5]octan-5-yl}acetic acid make it an ideal fragment for inclusion in libraries designed to sample three‑dimensional chemical space [1]. Its lower predicted LogP (1.6) compared to cyclohexaneacetic acid (2.31) ensures adequate aqueous solubility for fragment screening at high concentrations (e.g., 1–10 mM), a prerequisite for reliable hit detection. Procurement of this specific isomer (5‑yl) is critical because the alternative 6‑yl isomer offers a different exit vector that may not complement the diversity of the library.

Lead Optimization Programs Aiming to Improve Metabolic Stability via Conformational Restriction

Medicinal chemists can employ 2-{spiro[2.5]octan-5-yl}acetic acid as a carboxylic acid bioisostere replacement for flexible aliphatic acid moieties. The spirocyclic core restricts rotational freedom, which can reduce metabolic liability caused by oxidative degradation of flexible side chains [2]. The scaffold's demonstrated nanomolar kinase inhibition potential (Ki 2.60 nM in related spiro compounds) supports its utility in generating potent, metabolically stable leads compared to non‑constrained analogs.

Structure‑Activity Relationship (SAR) Studies Requiring Positional Isomer Pairs for Exploring Vector Diversity

For SAR studies, purchasing both the 5‑yl (target) and 6‑yl isomers allows researchers to probe the effect of carboxylic acid vector orientation on target binding. The fact that the 5‑yl isomer is included in Enamine's fragment library whereas the 6‑yl is not provides an initial filter for prioritizing library subsets, but pairing them experimentally can reveal definitive, quantitative SAR trends that guide further chemical optimization.

Academic and Industrial Laboratories Seeking High‑Purity, Vendor‑QC'd Building Blocks for Reproducible Synthesis

With a vendor‑certified purity of 95% and defined storage conditions (4 °C), 2-{spiro[2.5]octan-5-yl}acetic acid offers a reliable starting material for multi‑step synthesis. The cold‑storage requirement, while adding logistical consideration, may indicate higher chemical reactivity that can be advantageous for on‑demand derivatization. In contrast, the room‑temperature‑stable spiro[2.5]octane‑1‑carboxylic acid may be less reactive in certain transformations, making the acetic acid derivative a preferred choice when reactivity is desired.

Quote Request

Request a Quote for 2-{spiro[2.5]octan-5-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.